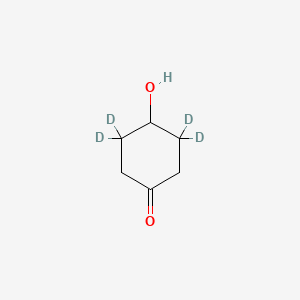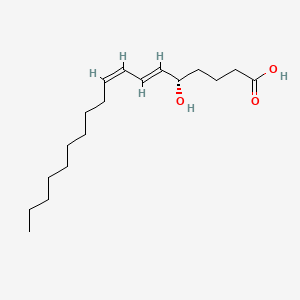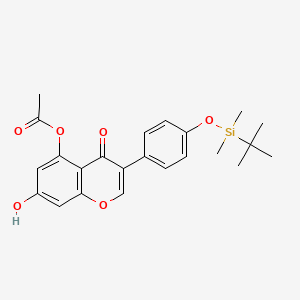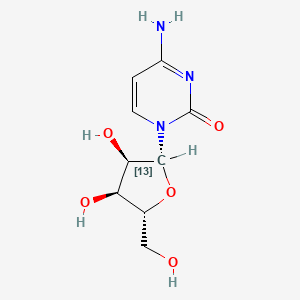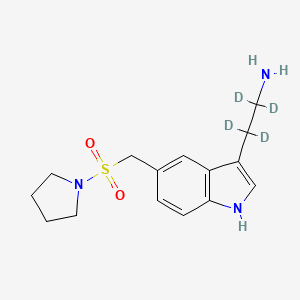
Didesmethyl Almotriptan-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of Almotriptan, a medication used to treat migraines. The deuterium labeling makes it useful in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didesmethyl Almotriptan-d4 involves the incorporation of deuterium atoms into the Almotriptan molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Almotriptan can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Deuterium Gas: Utilizing deuterium gas in the hydrogenation steps to replace hydrogen atoms with deuterium.
Catalysts: Employing catalysts that facilitate the incorporation of deuterium into the molecule.
Chemical Reactions Analysis
Types of Reactions
Didesmethyl Almotriptan-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Didesmethyl Almotriptan-d4 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Analytical Method Development: Used as an internal standard in mass spectrometry to quantify Almotriptan and its metabolites.
Pharmacokinetic Studies: Helps in studying the absorption, distribution, metabolism, and excretion of Almotriptan.
Quality Control: Employed in quality control processes for the production of Almotriptan.
Biological Research: Used in studies related to the mechanism of action of Almotriptan and its effects on biological systems.
Mechanism of Action
Didesmethyl Almotriptan-d4, like Almotriptan, acts as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors . It works by:
Vasoconstriction: Constricting cranial blood vessels to alleviate migraine symptoms.
Inhibition of Pain Pathways: Reducing the transmission of pain signals in the brain.
Reduction of Inflammatory Mediators: Decreasing the release of substances that cause inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Almotriptan: The parent compound, used for treating migraines.
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: Similar to Almotriptan, used for acute migraine attacks.
Uniqueness
Didesmethyl Almotriptan-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research and quality control applications.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLLAFWGVDYHM-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747616 |
Source


|
| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-75-8 |
Source


|
| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
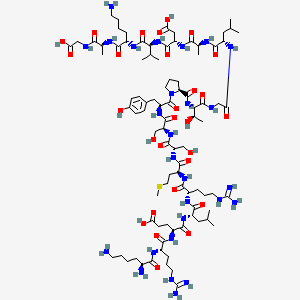
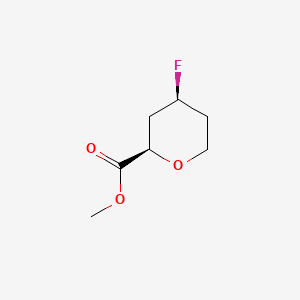
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one](/img/structure/B583511.png)

![Oxireno[F]isoquinoline](/img/structure/B583516.png)

